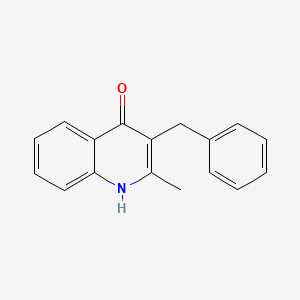

![molecular formula C12H20Cl2N4O B2375983 (5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride CAS No. 1001269-85-7](/img/structure/B2375983.png)

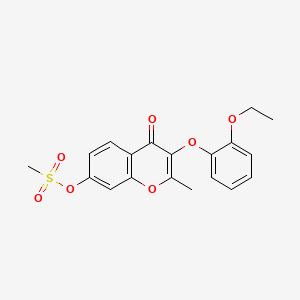

(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5R,7R)-5-methyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol dihydrochloride” is a chemical compound with the CAS number 1001269-85-7 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C12H20Cl2N4O . Its average mass is 307.219 Da and its monoisotopic mass is 306.101410 Da .Applications De Recherche Scientifique

- The compound’s structure suggests potential antifungal properties. Researchers have synthesized related cinnoline derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit antifungal effects . Further studies could explore its mechanism of action against fungal pathogens.

- Cinnoline derivatives, including this compound, have been investigated for their antitumor activity. Understanding their impact on cancer cell lines and potential molecular targets is crucial. Researchers have evaluated similar compounds for their antitumor effects .

- The cinnoline scaffold has demonstrated antibacterial activity . Researchers could explore the compound’s effectiveness against specific bacterial strains.

- Although not directly studied for this compound, cinnolines have been associated with anti-inflammatory properties . Investigating its impact on inflammatory pathways could be worthwhile.

- Some cinnoline derivatives find use as agrochemicals . Researchers might explore whether this compound has any pesticidal or plant growth-regulating properties.

- Given the compound’s structural features, it could be interesting to investigate its effects on neuronal health. Neuroprotective assays and studies on neuroinflammation could be relevant .

- While not directly studied for this compound, related pyrimidine derivatives have been evaluated as potential acetylcholinesterase inhibitors (AChEIs) for Alzheimer’s disease . Investigating its AChE inhibitory activity could be valuable.

Antifungal Activity

Antitumor Potential

Antibacterial Properties

Anti-Inflammatory Effects

Agrochemical Applications

Neuroprotective Potential

Cholinesterase Inhibition

Safety and Hazards

Mécanisme D'action

Target of Action

The compound, also known as (5R,7R)-5-methyl-4-(piperazin-1-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-7-ol dihydrochloride, is a derivative of pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . Therefore, it is likely that this compound may also interact with these receptors.

Mode of Action

As an antagonist of the α2-adrenergic receptor, the compound would bind to this receptor and block its activation, preventing the typical physiological responses triggered by the receptor’s natural ligands . As a partial agonist of the 5-HT1A receptor, the compound would bind to this receptor and partially activate it, leading to a response that is less than the maximum response triggered by full agonists .

Biochemical Pathways

The α2-adrenergic receptor and the 5-HT1A receptor are involved in various biochemical pathways. The α2-adrenergic receptor plays a role in the regulation of neurotransmitter release, while the 5-HT1A receptor is involved in the serotonergic system, which regulates mood, appetite, and sleep .

Pharmacokinetics

Based on its structural similarity to pyrimidinylpiperazine, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the α2-adrenergic and 5-HT1A receptors are expressed. For example, in neurons, blocking the α2-adrenergic receptor could lead to increased release of neurotransmitters, while partially activating the 5-HT1A receptor could modulate neuronal activity .

Propriétés

IUPAC Name |

(5R,7R)-5-methyl-4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O.2ClH/c1-8-6-9(17)11-10(8)12(15-7-14-11)16-4-2-13-3-5-16;;/h7-9,13,17H,2-6H2,1H3;2*1H/t8-,9-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRTWWXCCGPEYAT-UONRGADFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCNCC3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

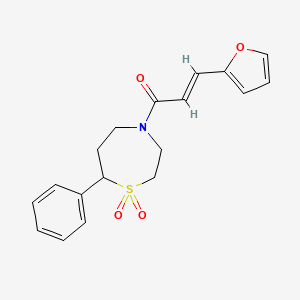

![tert-butyl N-(9-azabicyclo[5.3.1]undecan-11-yl)carbamate;oxalic acid](/img/structure/B2375900.png)

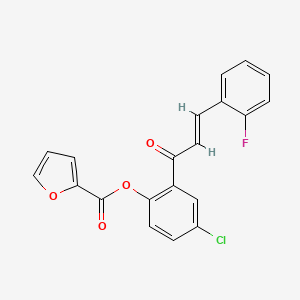

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2375908.png)

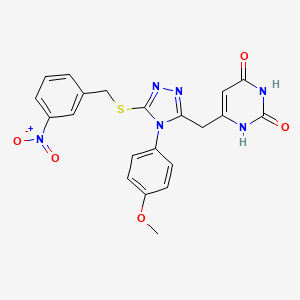

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2375909.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2375910.png)

![Tert-butyl 2-[4-(aminomethyl)-1,1-dioxothian-4-yl]acetate](/img/structure/B2375912.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2375918.png)

![3-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2375919.png)